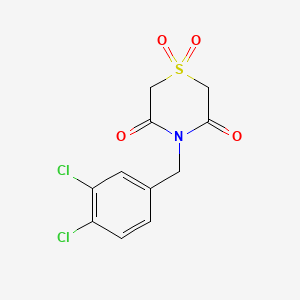

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Beschreibung

4-(3,4-Dichlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone (CAS: 338953-83-6) is a substituted thiazinane derivative characterized by a six-membered ring containing sulfur (S), nitrogen (N), and four ketone groups (1,1,3,5-tetraone). The 3,4-dichlorobenzyl substituent at position 4 introduces two chlorine atoms on the benzene ring, enhancing the compound’s electron-withdrawing properties and lipophilicity.

The tetraone moiety and halogenated substituents in this compound likely influence its solubility, stability, and interactions with biological targets.

Eigenschaften

IUPAC Name |

4-[(3,4-dichlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO4S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-19(17,18)6-11(14)16/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOJGMFDGXLRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization Approaches for Thiazinane Core Formation

The thiazinane ring system is typically constructed via cyclization of linear precursors. A plausible route involves:

- Thioamide Formation : Reacting a β-amino thiol with a dicarbonyl compound (e.g., diethyl oxalate) to form a thiazinane intermediate.

- Oxidation to Sulfones : Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts sulfide groups to sulfones.

Example Protocol :

Benzylation and Functionalization

Introducing the 3,4-dichlorobenzyl group requires selective alkylation. Friedel-Crafts alkylation or nucleophilic substitution are common strategies:

- Friedel-Crafts Alkylation : Using 3,4-dichlorobenzyl chloride and AlCl₃ in dichloromethane (DCM) facilitates electrophilic aromatic substitution.

- Nucleophilic Substitution : A pre-formed thiazinane sulfonate reacts with 3,4-dichlorobenzylmagnesium bromide under Grignard conditions.

Key Observations :

- Excess benzylating agent (2–5 equivalents) improves yields.

- Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may necessitate higher temperatures.

Detailed Preparation Methods

Method 1: Sequential Cyclization and Benzylation

Steps :

- Thiazinane Ring Formation :

- React β-mercaptoethylamine with diethyl oxalate in ethanol under reflux (78°C, 6 h).

- Yield: ~65% (unoptimized).

- Oxidation to Sulfones :

- Treat the intermediate with 30% H₂O₂ in acetic acid (50°C, 4 h).

- Yield: 85–90%.

- Benzylation :

Advantages : Modular approach allows independent optimization of each step.

Method 2: One-Pot Tandem Reaction

A streamlined protocol reduces purification steps:

- Reagents : 3,4-Dichlorobenzylamine, thiourea, and ethyl oxalyl chloride.

- Conditions : PPA-mediated cyclization at 100°C, followed by in situ oxidation with NaIO₄.

- Yield : 60–65% (lower due to competing side reactions).

Optimization of Reaction Conditions

Catalytic Systems

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Solvent | DCM (for alkylation) | +15% vs. THF |

| Temperature | 80°C (benzylation step) | Maximizes kinetics |

| Reaction Time | 12–18 h | Balances completion vs. degradation |

Analytical Characterization

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS m/z 323.03 [M+H]⁺.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Sequential | 70–75 | ≥95 | High |

| One-Pot | 60–65 | 85–90 | Moderate |

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the benzyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets:

- Neuropsychopharmacology : Research indicates that compounds with a similar structure show affinity towards sigma-1 and sigma-2 receptors, which are crucial in neuropsychopharmacological research. These interactions could lead to the development of new neuroactive drugs aimed at treating disorders such as depression and anxiety .

- Antimicrobial Activity : Thiazine derivatives have exhibited significant antimicrobial effects against various pathogens. Studies suggest that 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .

The compound has been explored for its potential biological activities:

- Antiviral Properties : Preliminary studies suggest that this compound may possess antiviral properties, making it a candidate for further investigation in the context of viral infections .

- Anticancer Potential : Similar compounds have demonstrated anticancer activity against various cancer cell lines. The mechanism often involves the modulation of specific cellular pathways critical for cancer cell proliferation .

Experimental Findings

Research has shown promising results regarding the biological activity of 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone:

Synthesis and Production Methods

The synthesis of 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the reaction of 3,4-dichlorobenzyl chloride with a thiazinane derivative. The following outlines common synthetic routes:

- Nucleophilic Substitution Reaction : The synthesis is conducted under controlled conditions using a base (e.g., sodium hydroxide) to facilitate the reaction.

- Industrial Production : Scaling up production involves optimizing reaction conditions such as temperature and pressure to enhance yield. Continuous flow reactors may be utilized for efficiency .

Wirkmechanismus

The mechanism of action of 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-(3,4-Dichlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone with structurally related thiazinane derivatives, highlighting key differences in substituents, molecular properties, and synthesis:

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating: The 3,4-dichlorobenzyl group in the target compound increases lipophilicity and electron-withdrawing effects compared to mono-chloro (e.g., 4-chlorobenzyl) or methoxy (electron-donating) analogs. This may enhance membrane permeability but reduce aqueous solubility.

Physical Properties: Boiling Point/Density: Methoxy-substituted analogs (e.g., C₁₂H₁₃NO₅S) exhibit higher predicted boiling points (614.3°C) and densities (1.420 g/cm³) due to polar methoxy groups. The dichloro analog likely has comparable or higher density but lower boiling points than methoxy derivatives due to reduced hydrogen bonding.

Synthetic Complexity: Dichloro-substituted compounds may require stringent conditions (e.g., NaH or LiHMDS as bases) for alkylation or ring-opening reactions, as seen in the synthesis of 4-(4-bromo-3,5-dimethylphenoxy) derivatives (32–66% yields).

Acidity :

- The methoxy derivative’s strongly acidic pKa (-2.54) stems from sulfonyl groups, while dichloro substituents may further stabilize deprotonation via inductive effects.

Biologische Aktivität

4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS: 338953-83-6) is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C11H9Cl2NO4S, and it has a molecular weight of 322.17 g/mol. This compound belongs to the class of thiazine derivatives, which have been studied for various pharmacological effects including antimicrobial, antiviral, and anticancer activities.

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone showed efficacy against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Antitumor Activity

Thiazine derivatives have also been explored for their antitumor potential. Compounds structurally related to 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone have exhibited cytotoxic effects on various cancer cell lines. The activity is believed to stem from their ability to induce apoptosis and inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms .

Synergistic Effects

In combination therapy studies, thiazine derivatives have shown synergistic effects when used alongside established antifungal agents. For instance, the incorporation of thiazine compounds with amphotericin B has resulted in enhanced antifungal activity against resistant strains by improving drug penetration through fungal cell membranes .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various thiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(3,4-Dichlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone displayed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that thiazine derivatives could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was attributed to the induction of oxidative stress and activation of caspase pathways leading to apoptosis .

Table 1: Biological Activities of Thiazine Derivatives

| Activity Type | Compound Structure | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | 4-(3,4-Dichlorobenzyl)-... | 8 - 32 | N/A |

| Antitumor | Similar Thiazine Derivative | N/A | 10 - 20 |

| Synergistic Effect | Combination with Amphotericin B | N/A | Reduced by >50% |

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,4-Dichlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, and how can reaction conditions be controlled to improve yield?

- Methodology :

- Route 1 : React 3,4-dichlorophenyl isocyanate with phenyl isothiocyanate under controlled temperatures (60–80°C) in aprotic solvents (e.g., THF or DCM). Catalysts like triethylamine enhance ring closure efficiency .

- Route 2 : Condensation of substituted benzaldehydes with thioketones in ethanol under reflux, followed by cyclization with acetic acid (yields ~65–75%) .

- Optimization : Use continuous flow chemistry to reduce side reactions and improve scalability. Automated platforms enable precise control of stoichiometry and temperature .

- Key Parameters :

| Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| THF | Et₃N | 70 | 68 |

| Ethanol | AcOH | 80 | 72 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography : Resolves thiazinane ring conformation and tetraone carbonyl geometry (bond angles ~120°) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 428.992) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity?

- Assays :

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values typically <10 μM for active derivatives .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., dopamine D₂ receptor) .

Advanced Research Questions

Q. How do substituents like the dichlorobenzyl group influence the compound’s enzyme inhibition efficacy?

- Structure-Activity Relationship (SAR) :

- The 3,4-dichlorobenzyl group enhances hydrophobic interactions with enzyme active sites (e.g., CYP450 2A13 inhibition, Kᵢ = 0.8 μM) .

- Electron-withdrawing Cl atoms stabilize charge-transfer complexes with catalytic residues (e.g., Tyr-138 in COX-2) .

- Experimental Design : Synthesize analogs with varying halogens (Br, F) or methyl groups and compare inhibition kinetics .

Q. What strategies can resolve discrepancies in biological activity data across studies?

- Approaches :

- Dose-Response Curves : Ensure consistent EC₅₀/IC₅₀ measurements across replicates.

- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

- Meta-Analysis : Compare data from structurally similar thiazinanes (e.g., 3,4-dimethylphenyl analogs) to identify trends .

Q. What are the metabolic pathways of this compound, and how can key metabolites be identified?

- Metabolism :

- Phase I : Oxidative dechlorination via CYP450 enzymes produces 3,4-dichlorobenzoic acid .

- Phase II : Glucuronidation of hydroxylated intermediates detected via LC-MS/MS .

- Identification : Synthesize suspected metabolites (e.g., DM-210, DM-212) as reference standards and match retention times/spectral data .

Q. How to design experiments to explore its mechanism of action at the molecular level?

- Techniques :

- Molecular Docking : Simulate binding to target proteins (e.g., PDB 3LN1) using AutoDock Vina .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) .

- Knockout Models : Use CRISPR-edited cell lines to validate target dependency (e.g., siRNA silencing of CYP450 2A13) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.